![molecular formula C15H15NO2S B158468 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-64-6](/img/structure/B158468.png)
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid, also known as ATPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of glutamate receptor agonists and is known to activate the AMPA subtype of glutamate receptors.
科学研究应用
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in scientific research. It is known to activate the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been used to study the role of AMPA receptors in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes.
作用机制
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid binds to the AMPA subtype of glutamate receptors and activates them, leading to an increase in the influx of calcium ions into the postsynaptic neuron. This results in the depolarization of the neuron and the generation of an action potential. The activation of AMPA receptors is also known to trigger various intracellular signaling pathways that are involved in synaptic plasticity and memory formation.
生化和生理效应
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic transmission and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory processes. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has also been shown to increase the release of various neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive processes. In addition, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is its specificity for the AMPA subtype of glutamate receptors. This allows researchers to selectively activate these receptors and study their role in various physiological and pathological conditions. However, one of the limitations of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is its short half-life, which makes it difficult to study its long-term effects. In addition, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is known to have some off-target effects on other glutamate receptor subtypes, which may complicate its use in some experimental settings.
未来方向
There are several future directions for research on 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used to study the role of these receptors in more detail. In addition, there is a need for more studies to investigate the long-term effects of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid on synaptic plasticity and memory formation. Another area of interest is the development of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is known to activate the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has a range of biochemical and physiological effects and has been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes. While 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has some limitations, it remains a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
合成方法
The synthesis of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-allyl-2-bromothiazole with 2-bromo-4-(4-methoxyphenyl)propanoic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid. This synthesis method has been optimized to produce high yields of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid with good purity.
属性
CAS 编号 |
138568-64-6 |
|---|---|
产品名称 |
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C15H15NO2S |
分子量 |
273.4 g/mol |
IUPAC 名称 |
2-[4-(4-prop-2-enyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H15NO2S/c1-3-4-13-9-19-14(16-13)12-7-5-11(6-8-12)10(2)15(17)18/h3,5-10H,1,4H2,2H3,(H,17,18) |
InChI 键 |
MJZPONBYQLPUJC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CC=C)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CC=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



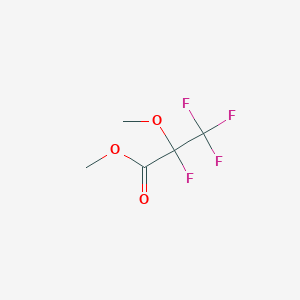
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
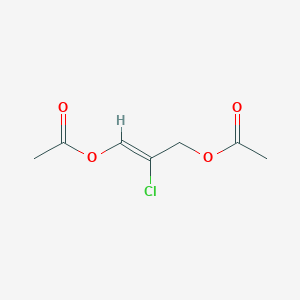
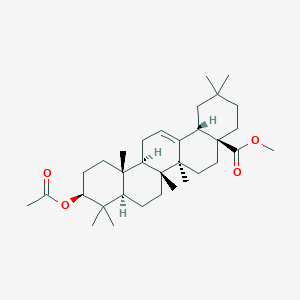
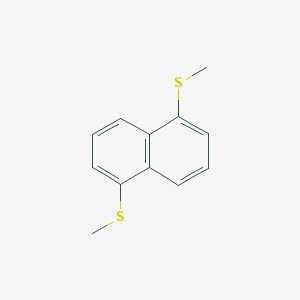
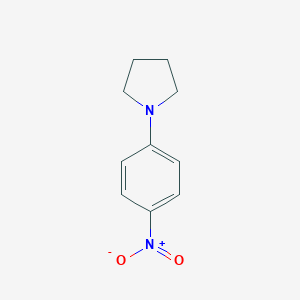
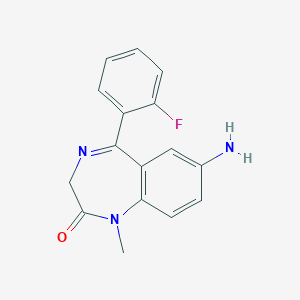
![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
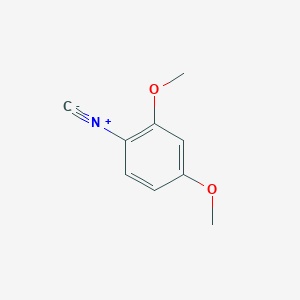
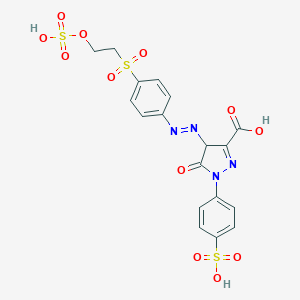
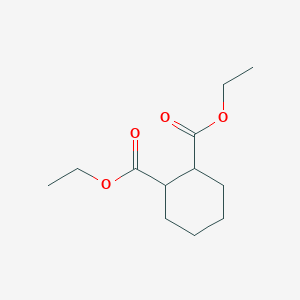
![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)